4-amino-3-(trifluoromethyl)butanoic acid
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Overview
Description
4-amino-3-(trifluoromethyl)butanoic acid is an organic compound that features a trifluoromethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(trifluoromethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of trifluoromethylated intermediates with appropriate amine and carboxylic acid precursors. For example, the reaction of a trifluoromethylated alkyl halide with an amine under basic conditions can yield the desired product. Additionally, the use of protecting groups and subsequent deprotection steps may be necessary to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups and properties .
Scientific Research Applications
4-amino-3-(trifluoromethyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(trifluoromethoxy)butanoic acid: A similar compound with a trifluoromethoxy group instead of a trifluoromethyl group.
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another related compound with a trifluorophenyl group.
Uniqueness
4-amino-3-(trifluoromethyl)butanoic acid is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability and enhanced reactivity compared to similar compounds .
Properties
CAS No. |
1225600-75-8 |
---|---|
Molecular Formula |
C5H8F3NO2 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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